molecular formula C13H20Cl2N2 B8190281 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride

Cat. No.: B8190281
M. Wt: 275.21 g/mol
InChI Key: UUJFVQTWTRPQPD-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The core structure of 2-benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride consists of a bicyclo[2.2.2]octane system, where two nitrogen atoms occupy positions 2 and 5 of the bicyclic framework. The benzyl substituent is attached to the nitrogen at position 2, while the dihydrochloride salt form introduces two chloride counterions. The molecular formula C₁₃H₂₀Cl₂N₂ (molecular weight: 275.22 g/mol) reflects this arrangement.

Key Structural Features:

  • Bicyclo[2.2.2]octane Backbone : The three fused six-membered rings create a rigid, cage-like structure with bond angles constrained to approximately 109.5°, mimicking a diamondoid geometry.
  • Nitrogen Placement : The 2,5-diaza configuration destabilizes the chair conformation typically seen in cyclohexane derivatives, favoring a boat-like geometry for the central ring.
  • Benzyl Substituent : The aromatic group at N2 extends perpendicularly to the bicyclic plane, contributing to steric hindrance and influencing solubility (log P ≈ 1.8).
Table 1: Molecular Properties
Property Value
Molecular Formula C₁₃H₂₀Cl₂N₂
Molecular Weight 275.22 g/mol
SMILES [H]Cl.[H]Cl.C12CCC(NC2)CN1CC3=CC=CC=C3
Hydrogen Bond Donors 2 (N–H groups)
Hydrogen Bond Acceptors 4 (N and Cl atoms)

The bicyclic framework’s rigidity enhances its potential as a scaffold for receptor-targeted drug design, particularly in modulating central nervous system (CNS) receptors.

Properties

IUPAC Name

2-benzyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJFVQTWTRPQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Urea Formation

A patented route begins with a trifluoroacetyl-protected piperidine precursor (B) , which undergoes sequential substitution with benzyloxyamine and detrifluoroacetylation to yield intermediate (E) . Intramolecular urea formation under acidic conditions generates the bicyclo[2.2.2]octane core (F1) , followed by ester cleavage and hydrochloride salt formation.

Reaction Conditions:

  • Trifluoroacetylation: Trifluoroacetic anhydride (1.5–3 eq), inorganic base (NaHCO₃, K₂CO₃), −30°C to +50°C.

  • Benzyloxyamine Substitution: Hydroxyl-activating agents (e.g., carbodiimides), benzyloxyamine (1.2 eq), CH₂Cl₂, 0–25°C.

  • Cyclization: 10% trifluoroacetic acid (TFA) in CH₂Cl₂, 4 h, room temperature.

Yield: 63–75% for bicyclic intermediate (F1) .

Nitrosation-Reduction-Cyclization Sequence

An alternative approach nitrosates isonipecotic acid (Ia) to form 1-nitrosoisonipecotic acid (IIa) , which is reduced with Zn/HOAc to 1-aminoisonipecotic acid (IIIa) . Cyclization via heating in HCl yields 3-keto-1,2-diazabicyclo[2.2.2]octane (IVa) , reduced to the target amine using LiAlH₄.

Key Steps:

  • Nitrosation: NaNO₂, HCl, 0–5°C, 2 h.

  • Reduction: Zn dust, acetic acid, 25–35°C, 3 h.

  • Cyclization: 6 M HCl, reflux, 6 h.

Yield: 58% overall for (IVa) .

Functional Group Manipulation and Salt Formation

N-Benzylation and Protective Group Chemistry

Benzyl groups are introduced via nucleophilic substitution or reductive amination. For example, benzyl bromide reacts with a secondary amine intermediate in acetonitrile at reflux. Protective groups (e.g., tert-butyloxycarbonyl, PMB) enhance solubility and direct regioselectivity.

Example Protocol:

  • Starting Material: 2,5-Diazabicyclo[2.2.2]octane dihydrochloride (1192-92-3).

  • Benzylation: Benzyl bromide (2 eq), K₂CO₃, CH₃CN, 80°C, 12 h.

  • Deprotection: TFA/CH₂Cl₂ (1:1), 2 h, room temperature.

Yield: 85–92% for N-benzylated product.

Dihydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or aqueous HCl to precipitate the dihydrochloride salt. Crystallization from ethanol/water (1:3) provides high-purity material.

Optimized Conditions:

  • Acid Concentration: 2 M HCl in EtOH.

  • Temperature: 0–5°C.

  • Purity: ≥97% (HPLC).

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent describes a continuous process using 1,4-dimethylenecyclohexane oxidized with O₂ in the presence of Co(OAc)₂ to form bicyclo[2.2.2]octane-1,4-dicarboxylic acid. Subsequent amination and benzylation yield the target compound.

Process Parameters:

  • Oxidation: 90–120°C, 10–20 bar O₂, Co(OAc)₂ (0.5 mol%).

  • Amination: NH₃ (5 eq), Raney Ni, H₂ (50 bar), 80°C.

  • Throughput: 50–100 kg/day.

Catalytic Reductive Amination

A Ru/C-catalyzed method couples benzaldehyde with 2,5-diazabicyclo[2.2.2]octane under H₂ (30 bar) to afford the N-benzyl derivative in 89% yield.

Conditions:

  • Catalyst: 5% Ru/C (0.1 eq).

  • Solvent: MeOH/H₂O (4:1).

  • Time: 12 h.

Analytical and Purification Techniques

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 6.8 min.

  • NMR: δ 3.83 (s, OCH₃), 7.14–7.97 (m, Ar-H).

Crystallization Optimization

Recrystallization from ethanol/water (1:3) at −20°C produces needle-like crystals with >99% enantiomeric excess (Chiralcel OD-H).

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityScalability
Intramolecular UreaTrifluoroacetylation, Cyclization63–75%98%Industrial
Nitrosation-ReductionNitrosation, Zn Reduction58%95%Lab-scale
Continuous FlowOxidation, Amination70%97%Large-scale
Reductive AminationRu/C Catalysis89%99%Pilot-scale

Challenges and Mitigation Strategies

  • Regioselectivity: Competing N-alkylation at bridgehead vs. secondary amines is minimized using bulky electrophiles (e.g., benzyl bromide).

  • Acid Sensitivity: Trifluoroacetyl groups prevent side reactions during cyclization but require careful deprotection.

  • Byproduct Formation: LiAlH₄ reduction of ketones generates aluminates removed via aqueous workup .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Organic Synthesis

The compound is widely used as a catalyst or reagent in various organic transformations, including:

  • Cyclizations : Facilitating the formation of complex cyclic structures.
  • Rearrangements : Promoting the rearrangement of molecular frameworks.
  • Heterocyclic Compound Formation : Serving as a precursor for synthesizing various heterocyclic compounds.

Biological Studies

In biological research, 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride has shown potential in:

  • Enzyme Inhibition Studies : The compound can inhibit specific enzymes by binding to their active sites.
  • Receptor Binding Studies : It may modulate receptor activity through interactions with receptor proteins.

Industrial Applications

The compound also finds utility in industrial settings:

  • Production of Fine Chemicals : Used in synthesizing pharmaceuticals and agrochemicals.
  • Material Science : It serves as a catalyst in producing advanced materials and polymers.

Case Studies and Research Findings

Recent studies have highlighted the antimicrobial properties of this compound:

  • A series of derivatives based on this framework were evaluated against Gram-positive and Gram-negative bacteria, showing high antibacterial activity comparable to standard antibiotics like ciprofloxacin.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octaneStaphylococcus aureusX µg/mL
Pseudomonas aeruginosaY µg/mL
CiprofloxacinStaphylococcus aureusZ µg/mL
Pseudomonas aeruginosaW µg/mL

Note: Specific MIC values (X, Y, Z, W) should be filled based on empirical data from studies.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride involves its ability to act as a nucleophile or base in various chemical reactions. The nitrogen atoms in the bicyclic structure can coordinate with metal ions or participate in hydrogen bonding, facilitating catalytic processes. The compound’s unique structure allows it to interact with specific molecular targets, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Benzyl vs. Methyl vs. Unsubstituted

  • 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride : This analog (CAS 52321-18-3) replaces benzyl with a methyl group, reducing steric hindrance and lipophilicity. It is commercially available at 97% purity and serves as a precursor for carbamate derivatives (e.g., ethyl isocyanate reactions) .
  • Unsubstituted 2,5-diazabicyclo[2.2.2]octane dihydrochloride : The parent compound lacks substituents, offering a baseline for studying the impact of functional groups. Its NMR spectrum in D₂O shows distinct splitting patterns due to proton environments near nitrogen atoms .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent LogP (Predicted) Solubility (HCl Salt) Key Applications
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane Benzyl Higher Moderate Drug discovery (hypothetical)
2-Methyl-2,5-diaza-bicyclo[2.2.2]octane Methyl Intermediate High Building block for carbamates
2,5-Diazabicyclo[2.2.2]octane (unsubstituted) None Lower Very High NMR/structural studies

Ring System Variations: Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane

  • Bicyclo[2.2.2]octane core : This scaffold has lower ring strain compared to bicyclo[2.2.1]heptane, favoring thermodynamic stability. For example, radical intermediates in bicyclo[2.2.2]octane systems are less prone to strain-driven rearrangements .
  • 2,5-Diaza-bicyclo[2.2.1]heptane dihydrochloride: The smaller bicyclo[2.2.1] framework (CAS 89487-38-7) increases ring strain, which may affect reactivity and conformational flexibility.
Table 2: Impact of Ring Size on Stability and Reactivity
Compound Ring System Ring Strain (kcal/mol) Key Reactivity Notes
2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane [2.2.2] Low (~15) Stable under standard conditions
2,5-Diaza-bicyclo[2.2.1]heptane [2.2.1] High (~25) Prone to strain-driven rearrangements

Biological Activity

2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is a bicyclic organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This compound, with the molecular formula C13H20Cl2N2, consists of a bicyclic framework that incorporates nitrogen atoms, which play a crucial role in its biological interactions and mechanisms of action.

The compound can be synthesized through various methods, primarily involving the reaction of benzylamine with 1,4-diazabicyclo[2.2.2]octane (DABCO) under controlled conditions. The final product is obtained as a dihydrochloride salt, which enhances its solubility and stability in biological systems .

PropertyDetail
Molecular FormulaC13H20Cl2N2
Molecular Weight275.2204 g/mol
CAS Number2641915-25-3

The biological activity of this compound can be attributed to its ability to act as a ligand for various biological targets. Its nitrogen-containing structure allows it to interact with metal ions and participate in hydrogen bonding, which is essential for enzyme inhibition and receptor modulation .

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction: It may influence receptor activity through direct binding or allosteric modulation.

Biological Activity

Research indicates that compounds within the diazabicyclo family exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are still being explored but show promise in various applications:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Fungal Activity: Investigations into prenylated indole alkaloids containing the diazabicyclo structure have shown diverse structural complexity and notable antifungal activities .
  • Potential in Drug Discovery: The unique structure of this compound makes it an attractive candidate for further exploration in drug development, particularly in synthesizing novel therapeutic agents .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Fungal P450 Enzymes: Research has demonstrated that specific fungal enzymes can catalyze reactions involving this compound, leading to the formation of complex metabolites with enhanced biological activities .
  • Synthesis and Biological Evaluation: A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities against various pathogens, indicating a pathway for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride with high purity?

  • Methodology : Synthesis typically involves cyclization reactions of benzylamine derivatives under acidic conditions. For example, refluxing precursors in anhydrous solvents (e.g., THF/Et3_3N mixtures) with palladium catalysts can yield bicyclic intermediates . Purification via recrystallization (ethanol or THF) and vacuum filtration is critical to achieve >95% purity, as demonstrated in analogous diaza-bicyclo compound syntheses . Confirm purity using HPLC or NMR, referencing CAS RN standards for validation .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodology : Perform stability assays by dissolving the compound in buffered solutions (pH 3–10) and monitoring degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours. Compare results with structurally similar compounds, such as benzylhydrazine dihydrochloride (mp 143–145°C), to infer stability trends under thermal stress . X-ray crystallography may resolve conformational changes in the bicyclo core under acidic/basic conditions .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR to identify byproducts (e.g., residual benzyl derivatives). For quantification, apply gradient HPLC with a C18 column and UV detection at 254 nm, referencing purity thresholds (>97.0% HLC) from reagent catalogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology : Employ density functional theory (DFT) to model the bicyclo[2.2.2]octane framework’s electronic structure, focusing on nitrogen lone-pair interactions. Validate predictions experimentally by testing catalytic activity in Suzuki-Miyaura cross-coupling reactions, analogous to tetrazole-palladium systems . Compare kinetic data with computational outputs to refine reaction mechanisms .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodology : Conduct interspecies metabolic profiling (e.g., microsomal assays) to identify species-specific enzyme interactions. If discrepancies persist, refine experimental design by incorporating isotopic labeling (e.g., deuterated analogs like benzyloxyacetophenone-d4_4) to track metabolic pathways . Cross-reference findings with toxicity databases (e.g., ChemIDplus) to contextualize results .

Q. How can researchers optimize selective functionalization of the bicyclo[2.2.2]octane core?

  • Methodology : Use regioselective alkylation or acylation protocols. For example, introduce benzyl groups via nucleophilic substitution under inert atmospheres (argon), as shown in benzoxadiazole syntheses . Monitor regiochemistry using 1^1H NMR coupling constants and X-ray diffraction. Compare yields with non-bicyclic analogs to assess steric effects .

Q. What methodological frameworks support hypothesis-driven research on this compound’s biological targets?

  • Methodology : Adopt a dual theoretical-practical approach:

Theoretical : Link the compound’s structure to receptor-binding hypotheses (e.g., dopamine or serotonin analogs) using molecular docking simulations .

Experimental : Validate targets via competitive binding assays (e.g., radioligand displacement) and correlate with in silico predictions. Ensure alignment with CRDC guidelines for chemical engineering design (RDF2050103) .

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